7-Bromo-2-(piperidin-1-yl)quinoxaline

quinoxaline regiochemistry X-ray crystallography

7-Bromo-2-(piperidin-1-yl)quinoxaline (CAS 1271846-96-8; C13H14BrN3; MW 292.18) is a heterocyclic quinoxaline building block that combines a C-7 bromine substituent with a C-2 piperidine ring. The compound belongs to the class of substituted 2-piperidinoquinoxalines, a motif that appears in patent literature as part of bridged-piperidine ORL-1 modulator chemotypes.

Molecular Formula C13H14BrN3
Molecular Weight 292.17 g/mol
Cat. No. B8165366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-(piperidin-1-yl)quinoxaline
Molecular FormulaC13H14BrN3
Molecular Weight292.17 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CN=C3C=CC(=CC3=N2)Br
InChIInChI=1S/C13H14BrN3/c14-10-4-5-11-12(8-10)16-13(9-15-11)17-6-2-1-3-7-17/h4-5,8-9H,1-3,6-7H2
InChIKeyFYUPTQWDHNGKHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: What Differentiates 7-Bromo-2-(piperidin-1-yl)quinoxaline (CAS 1271846-96-8) as a Research Tool


7-Bromo-2-(piperidin-1-yl)quinoxaline (CAS 1271846-96-8; C13H14BrN3; MW 292.18) is a heterocyclic quinoxaline building block that combines a C-7 bromine substituent with a C-2 piperidine ring [1]. The compound belongs to the class of substituted 2-piperidinoquinoxalines, a motif that appears in patent literature as part of bridged-piperidine ORL-1 modulator chemotypes [2]. Its primary differentiation for procurement lies in the specific 7-bromo regiochemistry, which distinguishes it from the 6-bromo isomer and other positional analogs in cross-coupling and scaffold-decoration workflows.

Why Generic 2-(Piperidin-1-yl)quinoxaline Analogs Cannot Replace 7-Bromo-2-(piperidin-1-yl)quinoxaline


Substituting a non-brominated 2-(piperidin-1-yl)quinoxaline for the 7-bromo derivative eliminates the heavy atom at C-7, which is critical for Pd-catalyzed cross-coupling reactions used to build structure-activity relationship (SAR) libraries [1]. The bromine atom also introduces distinct electronic effects: computed logP increases to 3.43 compared to an estimated ~2.7 for the unsubstituted parent 2-(piperidin-1-yl)quinoxaline, altering lipophilicity and passive membrane permeability in cell-based assays [2]. In the class of quinoxaline-type ORL-1 modulators disclosed in patent WO2010010458A1, precise substitution patterns on the quinoxaline core are directly linked to functional activity, making uncontrolled positional isomer swaps scientifically invalid [3].

Quantitative Comparator Evidence for 7-Bromo-2-(piperidin-1-yl)quinoxaline


Regiochemical Identity: 7-Bromo vs. 6-Bromo Isomeric Distinction Confirmed by X-Ray Crystallography

The 7-bromo isomer is structurally distinct from the 6-bromo isomer, a difference that directly impacts the vector of derivatisation. In a published series of 6- and 7-bromoquinoxaline derivatives, X-ray crystallography was used to unambiguously confirm the substitution pattern of the 7-bromo-3-methylquinoxaline precursor, providing a validated reference point for the 7-bromo series [1]. This crystallographic confirmation is essential for procurement: the 6-bromo isomer (e.g., 6-bromo-2-(piperidin-1-yl)quinoxaline) would place the cross-coupling handle at a topologically distinct position, generating a different spatial output in any downstream SAR study.

quinoxaline regiochemistry X-ray crystallography cross-coupling building block

Lipophilicity Differential: Computed logP of 7-Bromo vs. Unsubstituted 2-(Piperidin-1-yl)quinoxaline

The presence of the bromine atom significantly increases the computed partition coefficient. 7-Bromo-2-(piperidin-1-yl)quinoxaline has a calculated logP of 3.43 [1], compared to an estimated logP of approximately 2.7 for the unsubstituted 2-(piperidin-1-yl)quinoxaline (based on its lower molecular weight and absence of halogen). This ~0.7 log unit increase corresponds to a roughly 5-fold higher theoretical partition into octanol, which can affect passive membrane permeability and non-specific binding in cellular assays.

logP lipophilicity ADME drug design quinoxaline

Scaffold Relevance: Substituted-Quinoxaline-Piperidine Motif in Patented ORL-1 Modulators

The combination of a quinoxaline core with a piperidine substituent is a defined pharmacophoric element in a series of patents covering ORL-1 (nociceptin) receptor modulators. WO2010010458A1 explicitly claims substituted-quinoxaline-type bridged-piperidine compounds, where the nature and position of the quinoxaline substitution modulate receptor affinity and functional activity [1]. While 7-Bromo-2-(piperidin-1-yl)quinoxaline itself is a non-bridged building block, its core scaffold maps directly onto the patented chemotype. The C-7 bromine provides a synthetic handle for late-stage diversification to explore SAR within this IP-protected space.

ORL-1 nociceptin quinoxaline piperidine pain bridged-piperidine

Synthetic Utility: Bromine as a Cross-Coupling Handle vs. 7-Fluoro or 7-Methyl Analogs

The C-Br bond at position 7 is reactive toward Pd(0)-catalyzed cross-coupling reactions. The Heck reaction of 7-bromoquinoxaline derivatives with p-dimethylaminovinylbenzene was demonstrated to proceed in the presence of Pd(OAc)₂, successfully installing a vinyl group for nonlinear optical chromophore synthesis [1]. This oxidative addition chemistry is not available for C-7 fluoro or C-7 methyl analogs under comparable mild conditions, as C-F bonds are inert to oxidative addition and C-CH₃ bonds require pre-functionalization. The bromine thus serves as a traceless activating group that enables modular diversification.

cross-coupling Heck reaction Suzuki coupling bromoarene quinoxaline

High-Impact Application Scenarios for 7-Bromo-2-(piperidin-1-yl)quinoxaline Based on Verified Evidence


Palladium-Catalyzed Diversification for Nonlinear Optical Chromophore Libraries

Building on the demonstrated Heck reactivity of 7-bromoquinoxaline derivatives [1], this compound can serve as a key intermediate for synthesizing donor-π-bridge chromophores. The C-7 bromine enables sequential introduction of conjugated aryl/vinyl groups while the C-2 piperidine can modulate solubility and electronic properties. This application is directly supported by the X-ray validated structural data and cross-coupling methodology from the peer-reviewed literature.

SAR Exploration Around the ORL-1 Receptor Pharmacophore

As the quinoxaline-piperidine core is claimed in ORL-1 modulator patents [2], the 7-bromo compound provides a late-stage diversification point for generating focused libraries to probe receptor subtype selectivity. The bromine can be replaced via Suzuki, Heck, or Buchwald-Hartwig coupling to introduce aromatic, vinylic, or amino substituents, enabling systematic exploration of the C-7 vector in receptor binding assays.

Physicochemical Property Tuning in CNS Drug Discovery Programs

The computed logP of 3.43 positions this compound in a lipophilicity range often associated with CNS permeability [3]. Researchers optimizing CNS drug candidates can use this brominated scaffold as a starting point for balancing potency and ADME properties, knowing that removal or replacement of the bromine will shift logP, which can be calibrated against the unsubstituted parent analog.

Building Block for Fragment-Based or DNA-Encoded Library (DEL) Synthesis

The combination of a reactivity-enabling bromine handle and a drug-like piperidine substituent makes this compound suitable as a building block for both traditional fragment growing and DNA-encoded library technologies. The C-7 Br is compatible with on-DNA cross-coupling chemistry, allowing the quinoxaline-piperidine scaffold to be incorporated into DEL screening collections at a defined attachment vector that is distinct from the 6-bromo isomer.

Quote Request

Request a Quote for 7-Bromo-2-(piperidin-1-yl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.